molecular formula C14H19NO5 B2475534 4,5-Dimethoxy-2-(3-methylbutanamido)benzoic acid CAS No. 701272-59-5

4,5-Dimethoxy-2-(3-methylbutanamido)benzoic acid

Cat. No. B2475534
CAS RN: 701272-59-5
M. Wt: 281.308
InChI Key: OUXBCZDZXGPYFT-UHFFFAOYSA-N
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Description

“4,5-Dimethoxy-2-(3-methylbutanamido)benzoic acid” is a chemical compound with the CAS Number: 701272-59-5 . It has a molecular weight of 281.31 and its molecular formula is C14H19NO5 . The IUPAC name for this compound is 4,5-dimethoxy-2-[(3-methylbutanoyl)amino]benzoic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H19NO5/c1-8(2)5-13(16)15-10-7-12(20-4)11(19-3)6-9(10)14(17)18/h6-8H,5H2,1-4H3,(H,15,16)(H,17,18) . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Chemical Properties

  • Selective Metalation : The potassium salt of related compounds like 3,5-dimethoxy benzoic acids undergoes selective deprotonation when treated with specific reagents, which has been used in the synthesis of similar compounds (Sinha, Mandal, & Chandrasekaran, 2000).
  • Synthesis of Analogous Compounds : Methods for synthesizing compounds like 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[1]-benzofuro-[2,3-c]-[1]-benzazepin-6,12-dione provide insights into the synthesis of analogous compounds (Jackson & Marriott, 2002).

Medicinal Chemistry and Biological Applications

  • Cardioprotective Effects : Novel conjugates derived from similar compounds demonstrate cardioprotective effects, suggesting potential applications in anti-myocardial ischemia agents (Liu et al., 2011).

Material Science and Chemical Analysis

  • Mixed-Dimer Formation : Studies on the phase behavior of binary systems of related 4-substituted benzoic acids, which form mixed dimers, contribute to the understanding of liquid-crystalline phases (Roman, Kaeding-Koppers, & Zugenmaier, 2008).
  • Color Reaction for Copper Detection : The color reaction of similar compounds with copper has been studied, indicating potential applications in the analysis of metal ions (Qiao Yong, 2010).

Crystallography and Structural Analysis

  • Molecular and Crystal Structures : Studies on the crystal structures of matrices for MALDI-TOF-MS using compounds like 3,5-dimethoxy-4-hydroxycinnamic acid provide insights into the structural elucidation of similar compounds (Qian & Huang, 2005).

Future Directions

As for future directions, it’s hard to say without specific context or application. The compound could potentially be used in various research fields, but more information would be needed to provide a detailed outlook .

properties

IUPAC Name

4,5-dimethoxy-2-(3-methylbutanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-8(2)5-13(16)15-10-7-12(20-4)11(19-3)6-9(10)14(17)18/h6-8H,5H2,1-4H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXBCZDZXGPYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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